5-Chlorobenzotriazole

描述

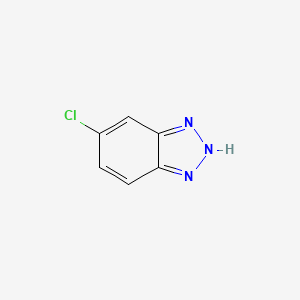

5-Chlorobenzotriazole is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes .

准备方法

5-Chlorobenzotriazole can be synthesized through several methods. One common synthetic route involves the chlorination of benzotriazole using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzotriazole ring .

In industrial production, the process is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality .

化学反应分析

Alternative Synthetic Routes

-

From 1-(Benzoxazolone-5'-sulphonyl)-5-chlorobenzotriazole : Heating with 30% aqueous NaOH produces 5-chlorobenzotriazole in 70% yield .

-

Derivatization : Reacting with 4-fluorobenzoyl chloride in dimethylformamide (DMF) yields 5-chloro-1-(4-fluorobenzoyl)benzotriazole (61% yield) .

Mechanism in Acidic Environments

In acidic rain solutions (pH 2.42), this compound acts as a mixed-type inhibitor, suppressing both anodic (copper oxidation) and cathodic (hydrogen evolution) reactions. Key steps include:

-

Adsorption : 5Cl-BTA molecules adsorb onto copper surfaces, displacing water molecules.

-

Complex Formation : Coordination with cuprous ions (Cu⁺) forms a protective [Cu(I)–(Inh)]ₐdₛ layer.

Reaction Pathway :

Inhibition Efficiency : Up to 91.2% at optimal concentrations .

Role of Chloride Ions

In the presence of Cl⁻, 5Cl-BTA maintains efficacy by forming stable complexes that resist competitive adsorption. Cyclic voltammetry shows reduced current density (−0.217 V vs SCE) due to diminished CuCl₂⁻ reduction .

Langmuir Adsorption Isotherm

5Cl-BTA adsorption on copper follows the Langmuir model, with equilibrium constant and Gibbs free energy () of −38.5 kJ/mol, indicating chemisorption via N–Cu bonding .

Equation :

Key Parameters :

| Parameter | Value |

|---|---|

| −38.5 kJ/mol |

Quantum Chemical Analysis

Computational studies reveal electronic properties influencing reactivity:

Stability and Degradation

The protective [Cu(I)–(Inh)]ₐdₛ layer remains stable under varying pH and temperature, as confirmed by SEM/EDS analysis. Degradation occurs only under extreme oxidative conditions, releasing trace Cl⁻ and benzotriazole derivatives .

Comparative Reactivity Table

| Reaction Type | Conditions | Products/Yield | Key Findings |

|---|---|---|---|

| Synthesis (Primary) | Acidic reduction | This compound (78%) | Cost-effective route |

| Derivatization | DMF, 4-fluorobenzoyl | 5-Chloro-1-(4-fluorobenzoyl)benzotriazole (61%) | Expands functionality |

| Corrosion Inhibition | pH 2.42, Cl⁻ present | [Cu(I)–(Inh)]ₐdₛ layer | 91.2% efficiency |

科学研究应用

Corrosion Inhibition

5-Chlorobenzotriazole is widely recognized for its effectiveness as a corrosion inhibitor, particularly for copper and its alloys. Research has demonstrated that it acts as a mixed-type inhibitor, significantly reducing both anodic and cathodic reaction rates in acidic environments.

Case Study: Electrochemical Behavior of 5Cl-BTA

A study evaluated the performance of 5Cl-BTA in acidic rain solutions (pH 2.42). Key findings include:

- Inhibition Efficiency : The highest recorded efficiency was 91.2%, indicating strong protective capabilities against copper corrosion.

- Mechanism : The protective effect is attributed to the formation of a stable layer on the copper surface, which was confirmed through scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) .

- Adsorption Isotherm : The adsorption of 5Cl-BTA followed the Langmuir isotherm model, suggesting a monolayer coverage on the metal surface .

| Parameter | Value |

|---|---|

| Maximum Inhibition Efficiency | 91.2% |

| pH of Solution | 2.42 |

| Adsorption Model | Langmuir |

Environmental Impact and Toxicology

This compound has been studied for its environmental persistence and potential toxicity to aquatic organisms. Its presence in water bodies raises concerns due to its resistance to degradation.

Case Study: Toxic Effects on Zebrafish

Research assessed the effects of 5Cl-BTA on zebrafish embryos, revealing significant developmental impacts:

- Acute Toxicity : The estimated LC50 was found to be 19 mg/L.

- Morphometric Alterations : Exposure led to reduced hatching rates and morphological changes such as pericardial edema.

- Neurotoxicity : Behavioral assays indicated increased movement in embryos exposed to both 1H-benzotriazole and 5Cl-BTA, with significant reductions in acetylcholinesterase activity at lower concentrations of 5Cl-BTA .

| Parameter | Value |

|---|---|

| LC50 (Acute Toxicity) | 19 mg/L |

| Observed Morphological Changes | Pericardial Edema |

| Acetylcholinesterase Activity | Significantly Decreased |

Industrial Applications

In addition to its role as a corrosion inhibitor, this compound is utilized in various industrial applications:

- UV Stabilizers : It serves as an ultraviolet light absorber in plastics and coatings, enhancing their durability against UV radiation.

- Pharmaceuticals and Detergents : Recent studies indicate that benzotriazoles, including 5Cl-BTA, are being incorporated into pharmaceutical formulations and detergents due to their stability and effectiveness .

Biodegradation Studies

The environmental fate of 5Chl-BTA has been investigated through biodegradation studies:

- Biodegradation Rates : Studies indicate that under aerobic conditions, 5Cl-BTA exhibits significant biodegradation potential with half-lives ranging from 18 to 47 hours .

- Sorption Characteristics : The distribution coefficients for sorption experiments ranged between 87 and 220 L/kg, indicating varying affinities for different environmental matrices .

| Parameter | Value |

|---|---|

| Half-life (Biodegradation) | 18 - 47 hours |

| Sorption Coefficient | 87 - 220 L/kg |

作用机制

The mechanism of action of 5-Chlorobenzotriazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

5-Chlorobenzotriazole is compared with other benzotriazole derivatives, such as 5-methyl-benzotriazole and 1H-benzotriazole. While all these compounds share a similar core structure, this compound exhibits unique properties due to the presence of the chlorine atom. This substitution enhances its reactivity and makes it a more effective corrosion inhibitor and antiviral agent .

Similar compounds include:

- 5-Methyl-benzotriazole

- 1H-Benzotriazole

- 5-Bromo-benzotriazole

- 5-Iodo-benzotriazole

These compounds have varying degrees of reactivity and applications, making this compound a unique and valuable compound in both research and industrial settings.

生物活性

5-Chlorobenzotriazole (CBT) is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of CBT, highlighting its antibacterial, antifungal, anti-inflammatory, and photochemical properties, supported by research findings and case studies.

Antibacterial Activity

CBT has demonstrated significant antibacterial properties against various bacterial strains. In a study evaluating the antibacterial efficacy of CBT and its derivatives, it was found that these compounds exhibited activity against both Gram-positive and Gram-negative bacteria. Specifically, CBT showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 μg/mL depending on the bacterial strain tested .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5-25 |

| Escherichia coli | 25-50 |

| Pseudomonas aeruginosa | 50 |

Antifungal Activity

In addition to its antibacterial properties, CBT has been evaluated for antifungal activity. Research indicates that CBT exhibits potent antifungal effects against fungi such as Candida albicans and Aspergillus niger. The MIC values for these fungi ranged from 1.6 to 25 μg/mL, demonstrating the compound's potential as an antifungal agent .

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 1.6-25 |

| Aspergillus niger | 12.5-25 |

Anti-inflammatory Properties

CBT has also been investigated for its anti-inflammatory effects. In vitro studies using carrageenan-induced paw edema models demonstrated that CBT significantly reduced inflammation compared to control groups. The percentage inhibition of inflammation was comparable to standard anti-inflammatory drugs such as Indomethacin .

Photochemical Behavior

The photochemical behavior of CBT under UV radiation has been studied extensively. When exposed to UV light at 254 nm, CBT undergoes photolysis, with half-lives ranging from 5.1 to 20.5 hours depending on environmental conditions such as pH and salinity . This photodegradation process leads to the formation of several photoproducts, including chlorinated anilines, which may have implications for environmental toxicity.

Table 3: Photolysis Characteristics of this compound

| Environmental Factor | Half-Life (h) | Photoproducts |

|---|---|---|

| pH < 7 | 5.1-10 | 4-chloroaniline, Aniline |

| pH > 7 | 10-20 | N,N-diethylaniline |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study by Das et al. synthesized novel derivatives of benzotriazole and evaluated their antimicrobial activity. The results indicated that modifications to the benzotriazole ring could enhance antibacterial potency against resistant strains .

- Corrosion Inhibition : Research on CBT's role as a corrosion inhibitor in acidic environments showed that it effectively formed protective layers on copper surfaces, thereby preventing corrosion in industrial applications .

- Molecular Docking Studies : Molecular docking studies have revealed potential binding interactions between CBT derivatives and bacterial enzymes, suggesting mechanisms through which these compounds exert their antimicrobial effects .

属性

IUPAC Name |

5-chloro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBQVZFITSVHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047450 | |

| Record name | 5-Chlorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-97-3 | |

| Record name | 5-Chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorobenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7O46G78K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Chlorobenzotriazole inhibit copper corrosion?

A1: this compound acts as a mixed-type inhibitor for copper corrosion in acidic environments like acid rain. [] It forms a protective layer on the copper surface, hindering both anodic and cathodic reactions involved in the corrosion process. [] This layer's stability increases with higher this compound concentrations. []

Q2: What is the mechanism of action of this compound on human protein kinase CK2 holoenzyme?

A2: this compound acts as an effective inhibitor of the CK2 holoenzyme. [] Kinetic studies reveal a competitive inhibition mechanism with ATP, suggesting it competes for the ATP-binding site of the enzyme. [] The inhibition is noncompetitive with casein, indicating a different binding site for this substrate. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H4ClN3, and its molecular weight is 153.57 g/mol. []

Q4: What spectroscopic techniques have been employed to characterize this compound and its derivatives?

A4: Researchers have used various spectroscopic methods like Infrared (IR) spectroscopy, [] 1H-NMR, [] and mass spectrometry (MS) [] to characterize this compound and its derivatives. These techniques provide valuable information about the compound's structure, functional groups, and purity.

Q5: How effective is this compound in stabilizing high-density polyethylene (HDPE)?

A5: this compound, in combination with antioxidants like octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, demonstrates excellent stabilizing properties for HDPE. [] This combination effectively prevents color degradation and minimizes crosslinking and embrittlement, even after prolonged exposure to weathering conditions. []

Q6: Can this compound act as a reagent in organic synthesis?

A6: Yes, this compound participates in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates to generate stable phosphorus ylides. [] This reaction serves as a practical method for synthesizing these ylides, which are valuable intermediates in organic synthesis. []

Q7: Have QSAR models been developed for benzotriazole UV stabilizers, and what insights do they offer?

A7: Yes, QSAR models have been developed to predict the environmental fate and degradation of benzotriazole UV stabilizers, including this compound. [] These models suggest that this compound and its potential transformation products may persist in the environment. []

Q8: Does the introduction of an electron-withdrawing group like chlorine affect the reactivity of benzotriazole?

A8: Yes, the chlorine atom in this compound enhances its reactivity compared to unsubstituted benzotriazole. [] This effect is evident in the synthesis of 2-(5-Chlorobenzotriazolyl)acetonitriles, where the total yield is significantly higher than that obtained with benzotriazole. []

Q9: How does the formulation of this compound affect its effectiveness in protecting abamectin from degradation?

A9: When formulated with other antioxidants and stabilizers, this compound effectively protects the pesticide abamectin from photolysis and oxidation. [] This formulation enhances the stability of abamectin, leading to improved efficacy and a longer shelf life. []

Q10: Are there any regulatory guidelines regarding the use of this compound in food packaging materials?

A10: Yes, the European Union has approved the use of 2-(2′-hydroxy-3′‐tert‐butyl‐5′‐methylphenyl)‐5‐chlorobenzotriazole (Tinuvin 326™), a derivative of this compound, in PET bottles for edible oil packaging. [] It is included in the Positive List of Directive 2001/62/EC with a specific migration limit. []

Q11: Has any gender-related difference in the toxicity of this compound derivatives been observed?

A11: Yes, research on the UV absorber 2-(3′,5′-Di-tert-butyl-2′-hydroxyphenyl)-5-chlorobenzotriazole (DBHCB) revealed a significant gender difference in toxicity in rats. [] Male rats exhibited higher susceptibility to liver toxicity compared to females. [] This difference was less pronounced in castrated males and absent in preweaning rats. []

Q12: What analytical methods are commonly employed to determine the concentration of this compound and related compounds in environmental and biological samples?

A12: Several analytical techniques are used to quantify this compound and its analogs, including:

Q13: How do Cladosporium species contribute to the removal of this compound from contaminated water?

A13: Cladosporium species, a type of ascomycete fungi, demonstrate significant potential for mycoremediation of water contaminated with micropollutants like this compound. [] These fungi employ various enzymatic pathways, including methylation and carboxylation, to transform this compound into less harmful products. []

Q14: What is the role of Fe III -carboxylate complexes in the photodegradation of benzotriazoles?

A14: Research shows that Fe III -carboxylate complexes can significantly accelerate the photodegradation of benzotriazoles, including this compound, under UV irradiation. [] This process is influenced by factors like pH, type of carboxylate ligand, and the Fe III /carboxylate ratio. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。